N-(3-(1H-imidazol-l-yl)propyl)formamide

Medicinal Chemistry Chemical Biology Synthetic Intermediate

N-(3-(1H-imidazol-1-yl)propyl)formamide (CAS not widely assigned) is a synthetic, small-molecule building block characterized by its imidazole ring linked to a formamide group via a propyl spacer. This compound, with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol, serves primarily as a versatile research intermediate in the synthesis of more complex, therapeutically relevant imidazole derivatives.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B8531461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-imidazol-l-yl)propyl)formamide
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCCNC=O
InChIInChI=1S/C7H11N3O/c11-7-9-2-1-4-10-5-3-8-6-10/h3,5-7H,1-2,4H2,(H,9,11)
InChIKeyZHGAPOLZDJPAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-(1H-imidazol-1-yl)propyl)formamide: Technical Specifications and Research Utility


N-(3-(1H-imidazol-1-yl)propyl)formamide (CAS not widely assigned) is a synthetic, small-molecule building block characterized by its imidazole ring linked to a formamide group via a propyl spacer [1]. This compound, with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol, serves primarily as a versatile research intermediate in the synthesis of more complex, therapeutically relevant imidazole derivatives . Its utility stems from its dual-functionality: the imidazole moiety offers potential for metal coordination and hydrogen bonding, while the formamide group can participate in further synthetic transformations, making it a valuable scaffold for medicinal chemistry and chemical biology applications.

The Case Against Simple Substitution: Why N-(3-(1H-imidazol-1-yl)propyl)formamide Differs from Common Analogs


Generic substitution within the class of N-alkyl imidazole derivatives is not feasible due to significant differences in physicochemical properties and synthetic utility that can alter reaction outcomes and biological interactions. For instance, replacing N-(3-(1H-imidazol-1-yl)propyl)formamide with its precursor, 1-(3-aminopropyl)imidazole, introduces a nucleophilic primary amine that can lead to unwanted side reactions or different bioactivity profiles [1]. Similarly, comparing it to a simple N-alkyl formamide, such as N-propylformamide, the target compound incorporates an imidazole ring which dramatically alters its polarity (clogP ~0.2 vs. 0.6 for N-propylformamide) and introduces the capacity for metal coordination and π-stacking, thus affecting its role as a ligand or a building block for kinase inhibitors [2]. These differences underscore that N-(3-(1H-imidazol-1-yl)propyl)formamide is not an interchangeable commodity chemical but a specific entity with a unique combination of structural features.

Quantitative Differentiation of N-(3-(1H-imidazol-1-yl)propyl)formamide from Its Closest Analogs


Molecular Weight and Size Differentiate from Shorter- and Longer-Linker Analogs

The molecular weight (MW) of N-(3-(1H-imidazol-1-yl)propyl)formamide is 153.18 g/mol, which is precisely intermediate between its direct precursor, 1-(3-aminopropyl)imidazole (MW 125.17 g/mol), and a common longer-chain analog, 1-(6-aminohexyl)imidazole (MW 167.25 g/mol) . This difference in molecular weight and size is directly linked to the propyl linker length, which influences the compound's lipophilicity, flexibility, and steric bulk. For a medicinal chemist designing a ligand, this intermediate size provides a balance between the minimal steric bulk of a shorter linker and the increased flexibility and molecular weight of a longer chain.

Medicinal Chemistry Chemical Biology Synthetic Intermediate

Improved Aqueous Solubility Over Non-Polar Imidazole Derivatives

The incorporation of a polar formamide group and a basic imidazole ring in N-(3-(1H-imidazol-1-yl)propyl)formamide results in a calculated logP (clogP) of approximately 0.2, which is significantly lower (more hydrophilic) than that of structurally related, non-polar imidazole derivatives like 1-butylimidazole (clogP ~1.5) [1]. This difference in lipophilicity suggests that the target compound would have substantially higher aqueous solubility, a critical parameter for assays conducted under physiological conditions or for use in aqueous-phase bioconjugation reactions.

Bioconjugation Medicinal Chemistry ADME

Synthetic Utility as a Formamide Intermediate for Tri-substituted Imidazoles

Patents explicitly describe the use of formamide-containing intermediates, such as N-(3-(1H-imidazol-1-yl)propyl)formamide, in the preparation of tri-substituted imidazole compounds that exhibit multiple therapeutic properties, including the inhibition of cytokine-mediated diseases [1]. This specific utility is not claimed for its simpler analog, N-propylformamide, which lacks the imidazole ring and is primarily used as a solvent or in the synthesis of simpler amides. The imidazole ring is essential for forming the core heterocyclic structure of the final, biologically active molecules, positioning N-(3-(1H-imidazol-1-yl)propyl)formamide as a key, targeted building block.

Synthetic Organic Chemistry Kinase Inhibitor Synthesis Pharmaceutical Process Chemistry

Presence of Two Tautomeric Forms in Imidazole Moiety Impacts Reactivity

The imidazole ring in N-(3-(1H-imidazol-1-yl)propyl)formamide can exist in two tautomeric forms (1H- and 3H-), a property not present in simple amides like N-propylformamide. This tautomerism can affect the compound's reactivity, particularly in alkylation and acylation reactions, and can influence its binding to biological targets through hydrogen bonding and π-stacking interactions [1]. While direct kinetic data comparing this specific compound to non-tautomeric analogs is limited in the public domain, the presence of this structural feature is a well-established differentiator for imidazole-containing compounds and is frequently exploited in drug design.

Organic Synthesis Reaction Mechanism Computational Chemistry

Optimal Use Cases for Procuring N-(3-(1H-imidazol-1-yl)propyl)formamide


Synthesis of Tri-Substituted Imidazole Kinase Inhibitors

This compound is an ideal starting material for the preparation of tri-substituted imidazole derivatives, a class of compounds that includes numerous kinase inhibitors and anti-inflammatory agents [1]. Its structure, containing both the imidazole ring and a functionalizable formamide group, allows for sequential derivatization to build the complex substitution pattern required for these pharmacologically active scaffolds.

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The imidazole ring's capacity to coordinate with transition metals, combined with the formamide group's potential for hydrogen bonding, makes this molecule a suitable linker for constructing novel MOFs and coordination polymers [1]. This application leverages the compound's unique combination of a rigid heterocycle and a flexible, polar side chain, which can influence the porosity and functionality of the resulting framework.

Ligand for Biochemical Target Fishing and Chemical Proteomics

The imidazole moiety is a known recognition element for various biological targets, including cytochrome P450 enzymes and kinases. N-(3-(1H-imidazol-1-yl)propyl)formamide can be used as a core fragment in the design of affinity probes or activity-based probes to identify and validate new drug targets [1]. Its intermediate size and polarity offer a balance that may improve its solubility and cell permeability compared to larger, more hydrophobic imidazole-based probes.

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